1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol
Description
1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol is a complex organic compound with the molecular formula C20H31NO4 . It is known for its unique structure, which includes a pyrrolidin-3-ol moiety attached to a cyclohexyl ring, further connected to a 3,4-dimethoxyphenyl group via an ethoxy linkage.
Properties
IUPAC Name |
1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHQKCBVWWUUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenyl ethanol and cyclohexanone.
Reaction Steps:
Reaction Conditions: The reactions typically require catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction steps.
Chemical Reactions Analysis
1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-3-ol moiety, where nucleophiles like halides or amines replace the hydroxyl group.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives
Scientific Research Applications
1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets voltage-gated sodium channels, modulating their activity and affecting ion flow across cell membranes.
Comparison with Similar Compounds
1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol can be compared with similar compounds to highlight its uniqueness:
Vernakalant: A similar compound used as an antiarrhythmic agent, vernakalant also targets sodium channels but has a different structural configuration.
Lasofoxifene: Another related compound, lasofoxifene, is used in the treatment of osteoporosis and has a distinct mechanism of action involving estrogen receptors.
Other Pyrrolidin-3-ol Derivatives: Various derivatives of pyrrolidin-3-ol exist, each with unique substituents that confer different biological activities and chemical properties
Biological Activity
The compound 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol represents a unique structure with potential biological activity. This article focuses on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- A pyrrolidine core.
- An ethoxy group linked to a 3,4-dimethoxyphenyl moiety.
- A cyclohexyl substituent.
This structural arrangement suggests potential interactions with various biological targets, particularly in the central nervous system and endocrine pathways.
Research indicates that this compound may act as an inhibitor of aldosterone synthase and aromatase . These enzymes are crucial in steroidogenesis, influencing hormonal balance and potentially impacting conditions like hypertension and hormone-dependent cancers .
Therapeutic Applications
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may exhibit neuroprotective properties or modulate neurotransmitter systems .
Summary of Research Findings
Case Study 1: Anticancer Efficacy
A recent study evaluated the compound's efficacy against several cancer types, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
Results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, demonstrating significant cytotoxicity compared to control groups .
Case Study 2: Hormonal Regulation
In another investigation focusing on hormonal regulation, the compound was tested for its ability to modulate estrogen synthesis via aromatase inhibition. Results showed a marked reduction in estrogen levels in treated models, suggesting its utility in managing hormone-sensitive conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
